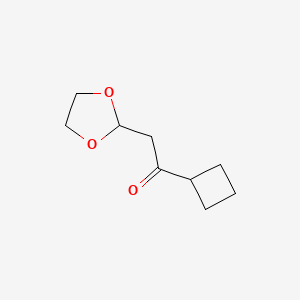

3-Methylthietan-3-amine

Vue d'ensemble

Description

Molecular Structure Analysis

Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .

Chemical Reactions Analysis

Amines, including 3-Methylthietan-3-amine, have been shown to play an important role in the formation and transformation of atmospheric aerosols . They can also react with acids to form salts soluble in water .

Physical And Chemical Properties Analysis

The main chemical property of amines, including 3-Methylthietan-3-amine, is their ability to act as weak organic bases . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Applications De Recherche Scientifique

1. Synthesis of Fine and Bulk Chemicals

3-Methylthietan-3-amine plays a significant role in the synthesis of N-Methyl- and N-alkylamines, which are crucial in both academic research and industrial production. These compounds are found in numerous life-science molecules and are essential in regulating their activities. An efficient method for the synthesis of N-methylated and N-alkylated amines involves the use of nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts (Senthamarai et al., 2018).

2. Environmental Implications

Primary aliphatic amines, including 3-Methylthietan-3-amine, are emitted from sources such as automobiles, waste treatment facilities, and agricultural operations. Their oxidation with O3 and NO3 leads to significant aerosol formation, which has implications for air quality and potential impacts on rural communities (Malloy et al., 2008).

3. Wastewater Treatment

Amine-functionalized materials, such as magnetic amine/Fe3O4 functionalized biopolymer resin, demonstrate high efficiency in removing various anionic dyes from water. These materials are characterized by a high adsorption capacity due to their large number of amine groups and high surface areas, offering promising applications in wastewater treatment (Song et al., 2016).

4. Atmospheric Chemistry

The study of the rotation-vibration spectra of methyl amine and its derivatives provides insight into atmospheric chemistry. These studies help in understanding the behaviors of amines in the atmosphere and their interactions with other atmospheric components (Gray & Lord, 1957).

5. Green Chemistry

The catalytic methylation of amines, utilizing CO2 as a C1 building block, represents an environmentally friendly approach in the field of green chemistry. This method is compatible with various types of amines, including primary and secondary ones (Yang et al., 2015).

6. Biomass Conversion

Amines, including 3-Methylthietan-3-amine, play a pivotal role in the catalytic amination of biomass-based alcohols. This process is important for the production of agrochemicals, pharmaceuticals, and other industrial chemicals (Pera‐Titus & Shi, 2014).

7. Air Quality and Climate Research

Studies on the size distribution of alkyl amines in particulate matter and their detection in the gas and particle phase are crucial for understanding their impact on air quality and climate. These studies provide insights into the processes leading to the incorporation of amines into secondary particles (VandenBoer et al., 2010).

Mécanisme D'action

While the specific mechanism of action for 3-Methylthietan-3-amine is not detailed in the search results, it is known that many amines act as neurotransmitters and psychoactive drugs. These molecules generally produce their effects by affecting brain chemistry, which in turn may cause changes in a person’s mood, thinking, perception, and/or behavior .

Orientations Futures

Propriétés

IUPAC Name |

3-methylthietan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS/c1-4(5)2-6-3-4/h2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHLHYVXPUQTPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717385 | |

| Record name | 3-Methylthietan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylthietan-3-amine | |

CAS RN |

943437-91-0 | |

| Record name | 3-Methylthietan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Oxa-7-azaspiro[3.4]octan-6-one](/img/structure/B1396057.png)

![3,6-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1396069.png)

![6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1396076.png)